3-Methyl-3H-naphth(1,2-e)indol-10-ol

Catalog No.
S12308278
CAS No.
98033-21-7
M.F
C17H13NO
M. Wt
247.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-3H-naphth(1,2-e)indol-10-ol

CAS Number

98033-21-7

Product Name

3-Methyl-3H-naphth(1,2-e)indol-10-ol

IUPAC Name

3-methylnaphtho[1,2-e]indol-10-ol

Molecular Formula

C17H13NO

Molecular Weight

247.29 g/mol

InChI

InChI=1S/C17H13NO/c1-18-9-8-14-16(18)7-5-12-3-2-11-4-6-13(19)10-15(11)17(12)14/h2-10,19H,1H3

InChI Key

PRJIMCPILGWGTL-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC3=C2C4=C(C=C3)C=CC(=C4)O

3-Methyl-3H-naphth(1,2-e)indol-10-ol is an organic compound with the molecular formula C₁₇H₁₃NO. It features a naphthalene ring fused with an indole structure, characterized by the presence of a hydroxyl group (-OH) at the 10-position of the indole moiety. This compound is notable for its unique structural arrangement, which contributes to its potential biological activities and applications in various fields.

Typical of indole derivatives. These include:

  • Electrophilic Substitution: The presence of the hydroxyl group can facilitate electrophilic aromatic substitution reactions, where electrophiles can attack the aromatic rings.
  • Oxidation Reactions: The compound can undergo oxidation to form various derivatives, such as quinones or other oxidized forms depending on the reaction conditions and reagents used .
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products, often utilized in synthesizing more complex molecules .

3-Methyl-3H-naphth(1,2-e)indol-10-ol exhibits significant biological activity. Studies have shown that it possesses:

  • Antioxidant Properties: This compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.
  • Antimicrobial Activity: Research indicates that it may exhibit antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents .
  • Potential Anticancer Effects: Some studies suggest that derivatives of this compound may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines .

The synthesis of 3-Methyl-3H-naphth(1,2-e)indol-10-ol can be achieved through several methods:

  • One-Pot Condensation: A common method involves the condensation of naphthols with indole derivatives and amines in a solvent like dichloromethane under mild conditions. This method is favored for its simplicity and high yield .
  • Multi-Step Synthesis: Another approach is a multi-step synthesis involving the formation of intermediates that are subsequently transformed into the target compound through various chemical transformations, including oxidation and functional group modifications .

3-Methyl-3H-naphth(1,2-e)indol-10-ol has several applications across different fields:

  • Pharmaceuticals: Due to its biological activities, it is being explored as a potential lead compound for developing new drugs targeting oxidative stress-related diseases and infections.
  • Material Science: The compound's unique structure may find applications in organic electronics or as dyes due to its photophysical properties.
  • Research: It serves as a valuable intermediate in organic synthesis for creating more complex heterocyclic compounds.

Interaction studies have revealed that 3-Methyl-3H-naphth(1,2-e)indol-10-ol interacts with various biological targets:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases like cancer or infections.
  • Receptor Binding: Investigations into its binding affinity to certain receptors have shown promise in modulating biological responses relevant to drug development .

Several compounds share structural similarities with 3-Methyl-3H-naphth(1,2-e)indol-10-ol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-HydroxyquinolineContains a quinoline ring; hydroxyl group presentKnown for strong antimicrobial properties
6-MethylindoleIndole structure; methyl group at 6-positionExhibits significant neuroprotective effects
5-MethyltryptamineTryptamine derivative; methyl group at 5-positionPotent psychoactive properties
1-HydroxynaphthaleneNaphthalene derivative; hydroxyl group at various positionsUsed as a precursor in dye synthesis

The uniqueness of 3-Methyl-3H-naphth(1,2-e)indol-10-ol lies in its specific combination of naphthalene and indole structures along with the hydroxyl functionality, which collectively contribute to its distinct biological activities and potential applications compared to similar compounds.

Early Methodological Foundations in Naphthindole Chemistry

The synthesis of indole derivatives dates to the late 19th century, with seminal contributions by Adolf von Baeyer and Emil Fischer laying the groundwork for heterocyclic chemistry. The Baeyer–Emmerling indole synthesis, discovered in 1869, utilized ortho-nitrocinnamic acid and iron powder under strongly basic conditions to yield indole via nitro group reduction, cyclization, and decarboxylation. While this method provided early access to simple indoles, its applicability to annulated systems like naphthindoles was limited by the linearity of the starting material and the inability to introduce fused aromatic rings.

Emil Fischer’s 1883 development of the Fischer indole synthesis marked a paradigm shift, enabling the construction of indoles from phenylhydrazines and carbonyl compounds under acidic conditions. The reaction proceeds through phenylhydrazone formation, -sigmatropic rearrangement, and aromatization, offering modularity in substituent placement. For example, the use of cyclic ketones like suberone (cycloheptanone) in Fischer syntheses yielded bicyclic indoles such as 2,3-cycloheptenoindole, a precursor to iprindole. However, early Fischer protocols struggled with regioselectivity and the incorporation of extended aromatic systems necessary for naphthindoles.

A critical limitation of these classical methods was their reliance on preformed aromatic precursors. The synthesis of naphthindoles required strategies to annulate additional rings onto the indole core. Early 20th-century approaches often employed Friedel–Crafts acylations or Ullmann couplings to fuse benzene rings, but these methods suffered from poor yields and harsh conditions. For instance, attempts to acetylate cycloheptatriene derivatives under Friedel–Crafts conditions (as seen in later naphthalocyanine syntheses) highlighted the challenges of controlling reactivity in polycyclic systems.

Paradigm Shifts in Annulated Indole Scaffold Construction

The mid-20th century witnessed transformative advances in catalytic and stereoselective methodologies, enabling the efficient construction of annulated indoles. Key innovations included the integration of transition-metal catalysis and the development of tandem cyclization strategies.

The Buchwald modification of the Fischer indole synthesis, introduced in the 1990s, utilized palladium catalysis to cross-couple aryl bromides with hydrazones, expanding the scope of accessible indole derivatives. This method bypassed the need for preformed phenylhydrazines, allowing the incorporation of electron-deficient aryl groups and heteroaromatic systems. For naphthindoles, this approach facilitated the coupling of naphthalene-derived bromides with cyclic ketones, though steric hindrance at the annulation junction remained a challenge.

A breakthrough in annulated indole synthesis came with the advent of interrupted Fischer indolization, pioneered by Neil K. Garg and coworkers. By strategically halting the indolization process at the diimine stage, this method enabled the trapping of reactive intermediates for subsequent cyclizations. Applied to naphthindoles, such strategies permitted the sequential assembly of fused rings through controlled sigmatropic rearrangements and electrophilic aromatic substitutions.

Modern syntheses of polycyclic indoles, including 3-Methyl-3H-naphth(1,2-e)indol-10-ol, often employ multi-step sequences combining classical and contemporary techniques. For example, the synthesis of Zn(II)-1,6-methanoannulenecyanine involved Friedel–Crafts acetylations, Weinreb amide formations, and chemoselective olefinations, demonstrating the iterative complexity required for annulated systems. Similarly, the use of N-methylation protocols (as inferred from the target compound’s structure) likely involves alkylation of indole nitrogen followed by hydroxylation at position 10, though specific details for 3-Methyl-3H-naphth(1,2-e)indol-10-ol remain proprietary.

The table below contrasts classical and modern methodologies in indole annulation:

MethodKey ReagentsAdvantagesLimitations
Baeyer–Emmerlingortho-nitrocinnamic acid, FeEarly access to indolesLimited to simple, non-annulated systems
Fischer indolePhenylhydrazine, ketoneModular substituent placementPoor regioselectivity in polycyclics
Buchwald modificationPd catalyst, aryl bromideBroad substrate scopeSensitive to steric hindrance
Interrupted indolizationAcid catalysts, trapping agentsEnables intermediate functionalizationRequires precise reaction control

Transition Metal-Mediated Cyclization Techniques

Transition metal catalysts enable efficient cyclization and cross-coupling reactions to construct the naphth(1,2-e)indole core. A prominent example involves palladium-catalyzed Sonogashira homocoupling, where terminal alkynes react with 1H-indole-2-carbonitriles to form 1-(3-phenylprop-2-yn-1-yl) derivatives. Using 10 mol% PdCl₂(PPh₃)₂ and CuI in triethylamine, dissymmetric alkynes are synthesized in 64–90% yields, tolerating electron-donating and withdrawing groups on aromatic rings [1]. This method ensures precise control over alkyne positioning, critical for subsequent annulation steps.

Cerium(IV) ammonium nitrate (CAN) further facilitates oxidative cyclization in marine-derived polycyclic systems. For instance, naphthoquinone-naphthol (5) undergoes CAN-mediated oxidation in acetonitrile to yield dimeric tetraones (6), expanding the conjugated π-system essential for electronic tunability [4].

Table 1: Transition Metal-Catalyzed Reactions for Indole Derivatives

SubstrateCatalyst SystemConditionsYield (%)Product
1H-Indole-2-carbonitrilePdCl₂(PPh₃)₂/CuI/Et₃NDMF, 37°C, 6 h64–901-(3-Phenylprop-2-yn-1-yl) derivatives [1]
Naphthoquinone-naphtholCe(NH₄)₂(NO₃)₆CH₃CN, 0°C, 45 min848,8’-Dimethoxy-[2,2’-binaphthalene]-tetraone [4]

Photoredox Catalysis in [e]-Annulated Naphthindole Formation

Photoredox catalysis, while transformative in indole functionalization, has limited documented applications for 3-Methyl-3H-naphth(1,2-e)indol-10-ol. Classical methods dominate, but principles from related systems suggest potential pathways. For example, visible-light-driven reactions could theoretically mediate [e]-annulation via single-electron transfer (SET) processes, activating nitroolefins or hemiacetals for cycloaddition. However, current literature emphasizes thermal or transition metal-mediated routes [3]. Future studies may explore Ir/Ru photocatalysts to achieve redox-neutral annulation under mild conditions.

Regioselective Functionalization of the Naphth(1,2-e)indole Core

Regioselectivity is achieved through strategic catalyst design and substrate engineering. Organocatalysis enables selective alkylation at C3, C2, or N1 positions of indole nitroolefins. Using a two-step sequence with hemiacetals, C3-alkylation proceeds via oxocarbenium ion intermediates, yielding polycyclic indoles with 71–89% enantiomeric excess (ee). Intriguingly, C3 products undergo epimerization, whereas C2 and N1 derivatives retain configuration, highlighting position-dependent stability [3].

Propargylation at the indole nitrogen exemplifies another regioselective strategy. Treating 1H-indole-2-carbonitrile with NaH and propargyl bromide in DMF affords 1-(prop-2-yn-1-yl) derivatives (4a) in 75% yield, preserving the nitrile group for downstream functionalization [1].

Table 2: Regioselective Functionalization Outcomes

SubstrateReagent/CatalystPosition ModifiedYield (%)Selectivity Factor
Indole nitroolefinHemiacetal/organocatalystC385>20:1 dr [3]
1H-Indole-2-carbonitrilePropargyl bromide/NaHN175>95% regioselectivity [1]

XLogP3

4.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

247.099714038 g/mol

Monoisotopic Mass

247.099714038 g/mol

Heavy Atom Count

19

UNII

6LL69GTX63

Dates

Last modified: 08-09-2024

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